molecular formula C35H60O3 B3049082 Stearyl 3,5-di-tert-butyl-4-hydroxycinnamate CAS No. 19277-65-7

Stearyl 3,5-di-tert-butyl-4-hydroxycinnamate

Cat. No.: B3049082
CAS No.: 19277-65-7
M. Wt: 528.8 g/mol
InChI Key: PRKFEDZJXPHATD-OCOZRVBESA-N
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Description

Stearyl 3,5-di-tert-butyl-4-hydroxycinnamate is a chemical compound with the molecular formula C35H60O3. It is known for its antioxidant properties and is commonly used in various industrial applications to prevent the oxidation of materials. This compound is particularly valued for its ability to stabilize polymers and other materials that are prone to degradation due to oxidative processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stearyl 3,5-di-tert-butyl-4-hydroxycinnamate typically involves the esterification of 3,5-di-tert-butyl-4-hydroxycinnamic acid with stearyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Stearyl 3,5-di-tert-butyl-4-hydroxycinnamate primarily undergoes oxidation and substitution reactions. The phenolic hydroxyl group in the compound is particularly susceptible to oxidation, leading to the formation of quinones and other oxidized products .

Common Reagents and Conditions

Major Products

The major products formed from the oxidation of this compound include quinones and other oxidized derivatives. Substitution reactions yield various esters and amides, depending on the nucleophile used .

Mechanism of Action

The antioxidant activity of Stearyl 3,5-di-tert-butyl-4-hydroxycinnamate is primarily due to its ability to donate hydrogen atoms from its phenolic hydroxyl group to free radicals. This donation stabilizes the free radicals and prevents them from initiating further oxidative reactions. The compound also forms stable radicals that do not propagate the chain reaction of oxidation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Stearyl 3,5-di-tert-butyl-4-hydroxycinnamate is unique due to its long stearyl chain, which enhances its solubility in non-polar matrices and makes it particularly effective in stabilizing hydrophobic materials. This property distinguishes it from other antioxidants that may not be as effective in non-polar environments .

Properties

IUPAC Name

octadecyl (E)-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H60O3/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-38-32(36)25-24-29-27-30(34(2,3)4)33(37)31(28-29)35(5,6)7/h24-25,27-28,37H,8-23,26H2,1-7H3/b25-24+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKFEDZJXPHATD-OCOZRVBESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H60O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016733
Record name octadecyl (2E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19277-65-7
Record name Stearyl 3,5-di-tert-butyl-4-hydroxycinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019277657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name octadecyl (2E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STEARYL 3,5-DI-TERT-BUTYL-4-HYDROXYCINNAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F251TC1C5A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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